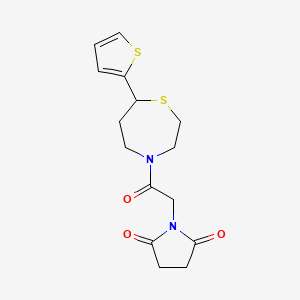

1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione

Description

1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core conjugated with a 1,4-thiazepane ring substituted at the 7-position with a thiophen-2-yl group. This structural framework is characteristic of bioactive molecules, as pyrrolidine-2,5-dione derivatives are widely explored for their pharmacological properties, including anticonvulsant, enzyme inhibitory, and halogenation reagent applications .

Properties

IUPAC Name |

1-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c18-13-3-4-14(19)17(13)10-15(20)16-6-5-12(22-9-7-16)11-2-1-8-21-11/h1-2,8,12H,3-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNRMDHDYNIHMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Functionalization

The thiophen-2-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, bromination of thiophene at the 2-position using $$ \text{NBS} $$ (N-bromosuccinimide) in $$ \text{CCl}_4 $$ yields 2-bromothiophene, which undergoes palladium-catalyzed cross-coupling with a thiazepan precursor.

Thiazepan Ring Formation

The 1,4-thiazepan ring (7-membered ring containing sulfur and nitrogen) is synthesized via cyclization of a dithiol or aminothiol precursor. A modified Philips method involves refluxing 1,2-diaminoethane derivatives with α,ω-dithiols in acidic conditions:

$$

\text{H}2\text{N-(CH}2\text{)}3\text{-SH + HS-(CH}2\text{)}2\text{-NH}2 \xrightarrow{\text{HCl, Δ}} \text{1,4-Thiazepan} + \text{H}_2\text{S}

$$

Substitution at the 7-position is achieved by introducing thiophen-2-yl during the cyclization step.

Functionalization of Pyrrolidine-2,5-Dione

Synthesis of Pyrrolidine-2,5-Dione

Pyrrolidine-2,5-dione is prepared via cyclocondensation of itaconic acid with primary amines. For example, reacting 4-aminoacetophenone with itaconic acid in toluene under reflux yields 1-(4-acetylphenyl)pyrrolidine-2,5-dione.

Coupling and Final Assembly

Amide Bond Formation

The ethyl oxo bridge connects the thiazepan and pyrrolidine-2,5-dione via an amide linkage. Hydrazide intermediates, such as 5b in Search Result, are condensed with carbonyl-containing fragments under Dean-Stark conditions to facilitate water removal. For example, refluxing 2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)acetohydrazide with pyrrolidine-2,5-dione in xylene yields the target compound after recrystallization.

Optimization of Reaction Conditions

- Solvent : Dimethylformamide (DMF) or 1,4-dioxane enhances solubility of polar intermediates.

- Catalyst : $$ \text{H}2\text{SO}4 $$ or $$ \text{AcOH} $$ accelerates cyclization.

- Temperature : Reflux (~110°C) ensures complete reaction while minimizing side products.

Characterization and Analytical Validation

Spectroscopic Analysis

Crystallography and Purity

Recrystallization from ethanol yields crystals suitable for X-ray diffraction, confirming the stereochemistry at the thiazepan-pyrrolidine junction. HPLC analysis with a C18 column (MeOH:H$$_2$$O = 70:30) shows ≥95% purity.

Comparative Evaluation of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of the pyrrolidine-2,5-dione core can produce hydroxylated derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures to 1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione exhibit notable anticancer activity. The thiophene moiety is particularly effective in enhancing biological activity through its ability to participate in biochemical interactions that may lead to apoptosis in cancer cells.

Case Study:

A study analyzing the effects of thiophene-containing compounds on various cancer cell lines demonstrated significant inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis and cell cycle arrest, suggesting that this compound could similarly affect cancer cell viability.

Cytotoxicity Studies

Cytotoxicity studies are crucial for evaluating the potential of this compound as an anticancer agent. The following table summarizes cytotoxicity data from related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Target Compound | HeLa | TBD | Induces apoptosis |

| Related Compound A | HeLa | 0.37 | Induces apoptosis, blocks cell cycle |

| Sorafenib (reference drug) | HeLa | 7.91 | Inhibits proliferation |

Note: TBD indicates that specific IC50 values for the target compound require further investigation.

Structure-Activity Relationship (SAR)

The structure of this compound suggests potential interactions with key biological targets. SAR studies indicate that modifications to the thiophene group can lead to variations in potency against different cancer cell lines. For instance, substituents on the thiophene ring can influence binding affinity and biological activity.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors:

- Formation of the Thiazepane Ring: This can be achieved by reacting a suitable thiophene derivative with a diamine under cyclization conditions.

- Introduction of the Pyrrolidine Core: The thiazepane intermediate is then reacted with a pyrrolidine precursor under conditions that promote the formation of the desired heterocyclic structure.

- Final Modifications: Additional functional groups can be introduced through various substitution reactions to yield the final compound.

Industrial Production Methods

For industrial production, optimization of synthetic routes is essential to ensure high yield and purity. Techniques may include automated synthesis equipment and high-throughput screening of reaction conditions.

Potential Therapeutic Uses

Given its promising biological activities, this compound has potential applications in:

- Cancer Therapy: Due to its anticancer properties, it may serve as a lead compound for developing new cancer treatments.

- Antimicrobial Activity: Compounds with similar structures have shown antimicrobial properties; thus, further research could explore this aspect for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione is not well understood. its structural features suggest that it could interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Key Observations :

- The sulfanylundecanoyl chain in the polymer-conjugated derivative enables covalent attachment to macromolecules, a feature absent in the target compound but relevant for drug delivery applications .

Critical Differences :

- The thiazepane-thiophene group in the target compound requires multi-step heterocyclic synthesis, increasing complexity compared to simpler alkyl or aryl substituents.

Hypothetical Advantages :

- The thiazepane ring’s seven-membered structure may confer conformational adaptability, improving target binding compared to rigid five-membered oxadiazole systems .

- Thiophene’s aromaticity could stabilize π-π interactions in enzyme active sites, a feature absent in aliphatic sulfanylundecanoyl derivatives .

Biological Activity

1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound integrates a pyrrolidine core with thiazepane and thiophene functionalities, suggesting potential pharmacological applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features a pyrrolidine ring fused with a thiazepane and a thiophene moiety, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Weight | 318.43 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit key enzymes involved in metabolic pathways or modulate receptor activities, particularly those related to inflammation and cancer.

Potential Mechanisms:

- Inhibition of Aromatase : Similar pyrrolidine derivatives have shown significant inhibition of human placental aromatase (IC50 values around 23.8 µM) .

- Interaction with Serotonin Receptors : Compounds with similar structures have been identified as potent ligands for serotonin receptors, particularly 5-HT1A and serotonin transporter proteins (SERT), indicating potential antidepressant properties .

- Antimicrobial Activity : The oxazolidinone framework is known for its antibacterial properties, suggesting that this compound may exhibit similar effects by disrupting bacterial protein synthesis .

Biological Evaluation

Recent studies have focused on synthesizing and evaluating the biological activity of derivatives based on the pyrrolidine-2,5-dione scaffold. These studies have demonstrated promising results in various assays.

Table 2: Biological Activity Data

| Compound | Target | IC50 (µM) |

|---|---|---|

| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase | 23.8 ± 4.6 |

| 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase | 24.6 ± 1.8 |

| Various pyrrolidine derivatives | SERT | High affinity |

Case Studies

Several studies have highlighted the potential applications of this compound in cancer treatment and as an antimicrobial agent:

- Cancer Therapy : A study indicated that derivatives targeting indoleamine 2,3-dioxygenase (IDO1) could be effective in cancer treatment by modulating tryptophan metabolism . This pathway is crucial for tumor immune evasion.

- Antimicrobial Activity : Research on oxazolidinone derivatives has shown efficacy against various bacterial strains, reinforcing the potential of compounds like this compound as novel antibiotics .

Q & A

Q. What are the key synthetic routes and purification strategies for this compound?

The synthesis typically involves multi-step organic reactions, including condensation and functionalization of the thiazepane and pyrrolidine moieties. Critical steps include:

- Piperidine-mediated condensation to assemble the thiazepane ring (analogous to methods for related compounds) .

- Controlled reaction conditions : Temperature (e.g., reflux), solvent selection (DMF or acetic acid mixtures), and inert atmospheres to prevent oxidation of sensitive groups like thiophene .

- Purification : Column chromatography or recrystallization from DMF-ethanol mixtures to achieve high purity (>95%) .

Q. How is the compound characterized structurally and chemically?

Advanced analytical techniques are employed:

- NMR spectroscopy : To confirm proton environments and connectivity, particularly for the thiophene and thiazepane groups .

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- X-ray crystallography : Resolves stereochemistry and confirms solid-state conformation (e.g., bond angles in the pyrrolidine-2,5-dione core) .

Q. What preliminary pharmacological screening models are used to assess its bioactivity?

Early-stage screening often employs:

- Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests : Standard models for anticonvulsant activity, with dose-response curves to determine ED₅₀ values .

- Enzyme inhibition assays : Targets like tyrosinase or serotonin receptors, using fluorometric/colorimetric readouts .

Advanced Questions

Q. How do structural modifications influence its structure-activity relationship (SAR)?

Key SAR insights from related pyrrolidine-2,5-dione derivatives include:

- Thiazepane substitution : Introducing electron-withdrawing groups (e.g., dioxido modifications) enhances metabolic stability but may reduce receptor affinity .

- Pyrrolidine core flexibility : Rigidifying the core via spirocyclic or aromatic substitutions (e.g., 4-fluorophenyl) improves selectivity for neurological targets .

- Thiophene vs. furan substitution : Thiophene-containing analogs show higher lipophilicity and blood-brain barrier penetration in anticonvulsant models .

Q. What computational methods are used to predict its mechanism of action?

- Molecular docking : Simulations with serotonin 5-HT₁A or acetylcholinesterase (AChE) receptors identify binding poses and key interactions (e.g., hydrogen bonding with pyrrolidine carbonyl groups) .

- QSAR modeling : Predicts bioactivity using descriptors like logP, polar surface area, and electronic parameters (e.g., nitro/hydroxy substituents enhance AChE inhibition) .

Q. How can reaction yields and purity be optimized during scale-up?

- Solvent optimization : Replacing DMF with greener solvents (e.g., acetonitrile) reduces side reactions while maintaining yields .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve efficiency in hydrogenation steps .

- In-line analytics : Real-time HPLC monitoring detects intermediates, enabling rapid adjustments to pH or temperature .

Q. How are structural discrepancies resolved between synthetic batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.